molecular formula C21H28N2O2 B589917 Decloxizine-d8 Dihydrochloride CAS No. 1329836-11-4

Decloxizine-d8 Dihydrochloride

Cat. No. B589917
CAS RN: 1329836-11-4
M. Wt: 348.516
InChI Key: OXBBIHZWNDPBMQ-FUEQIQQISA-N
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Description

Decloxizine-d8 Dihydrochloride is the labelled analogue of Decloxizine . It is an impurity of Hydroxyzine , which is a first-generation histamine H1-receptor antagonist . The IUPAC name for Decloxizine-d8 Dihydrochloride is 2-[2-(4-benzhydryl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)ethoxy]ethanol;dihydrochloride .


Molecular Structure Analysis

The molecular formula of Decloxizine-d8 Dihydrochloride is C21H22D8N2O2Cl2 . It has a molecular weight of 421.43 .


Physical And Chemical Properties Analysis

The molecular weight of Decloxizine-d8 Dihydrochloride is 421.43 . The molecular formula is C21H22D8N2O2Cl2 .

Mechanism of Action

Decloxizine-d8 Dihydrochloride is a histamine 1 receptor antagonist . Histamine 1 receptors are responsible for mediating hypersensitivity and allergic reactions .

Safety and Hazards

Decloxizine-d8 Dihydrochloride is classified as Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Damage/Irritation (Category 2A), and Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) . It’s harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[2-(4-benzhydryl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c24-16-18-25-17-15-22-11-13-23(14-12-22)21(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,21,24H,11-18H2/i11D2,12D2,13D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBBIHZWNDPBMQ-FUEQIQQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=CC=C3)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decloxizine-d8 Dihydrochloride

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